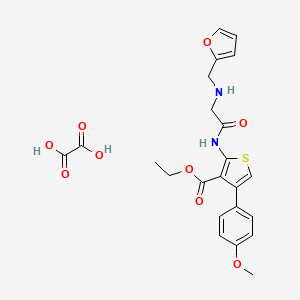

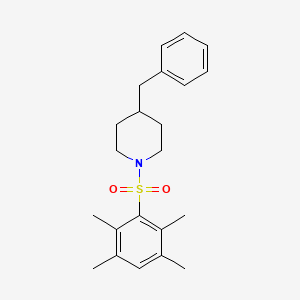

Tert-butyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate;hydrochloride, also known as tBu-ACPC, is a chemical compound. It has a molecular weight of 200.28 g/mol . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis

This compound has a storage temperature requirement of 2-8°C and should be kept in a dark place under an inert atmosphere .Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and structural characterization of related cyclic amino acid esters demonstrate the compound's utility in organic synthesis. For instance, Moriguchi et al. (2014) synthesized a related compound via an intramolecular lactonization reaction, highlighting the structural complexity and synthetic versatility of such molecules. The structural elucidation was achieved using NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis, emphasizing the compound's bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).

Physicochemical and Pharmacokinetic Properties

The tert-butyl group is frequently used in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of bioactive compounds. Westphal et al. (2015) documented the physicochemical data of drug analogues, comparing the tert-butyl group with other substituents like pentafluorosulfanyl and trifluoromethyl, to understand its impact on drug properties (Westphal et al., 2015).

Asymmetric Synthesis

The compound has been employed in asymmetric synthesis, demonstrating its importance in creating enantiomerically pure molecules, which are crucial in drug development. For example, Davies et al. (2003) described the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-enantiomers of a similar compound by parallel kinetic resolution, underlining the significance of such compounds in asymmetric synthesis (Davies et al., 2003).

Material Science and Catalysis

In material science and catalysis, tert-butyl-substituted compounds have been studied for their potential applications. For instance, Keess & Oestreich (2017) explored cyclohexa-1,4-dienes with a tert-butyl group at C3 as isobutane equivalents in catalytic reactions, showcasing their utility in incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name |

tert-butyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2.ClH/c1-11(2,3)16-10(15)13(6)8-7-9(14)12(13,4)5;/h9H,7-8,14H2,1-6H3;1H/t9-,13-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREGJLMIIOZLBJ-NAWISMDQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)OC(C)(C)C)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](C1(C)C)N)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2672046.png)

![4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B2672053.png)

![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2672058.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2672059.png)

![7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2672062.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672066.png)